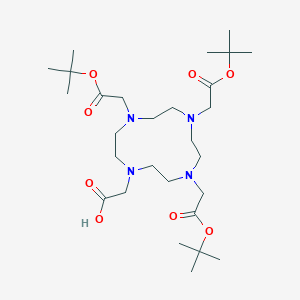

DOTA-tri(t-butyl ester)

Description

The exact mass of the compound Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DOTA-tri(t-butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DOTA-tri(t-butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUXZXMKYMSWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469329 | |

| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137076-54-1 | |

| Record name | [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVY7P26TWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Targeted Radiopharmaceuticals: A Technical Guide to DOTA-tri(t-butyl ester)

For Researchers, Scientists, and Drug Development Professionals

DOTA-tri(t-butyl ester), a macrocyclic chelating agent, stands as a pivotal molecule in the advancement of nuclear medicine and molecular imaging.[1][2] Its meticulously designed structure provides a robust platform for the development of targeted radiopharmaceuticals, enabling more precise diagnostic imaging and effective radionuclide therapies. This technical guide delves into the core applications of DOTA-tri(t-butyl ester), providing detailed experimental protocols and quantitative data to support researchers in their quest for novel diagnostic and therapeutic agents.

Core Functionality: A Bifunctional Chelator for Theranostics

At its heart, DOTA-tri(t-butyl ester) is a bifunctional chelator.[2] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle forms exceptionally stable and kinetically inert complexes with a wide array of metal ions, particularly trivalent radiometals.[2][3] This high stability is crucial to prevent the premature release of the radionuclide in vivo.

The defining feature of DOTA-tri(t-butyl ester) is the strategic protection of three of its four carboxylic acid groups as tert-butyl esters.[2] The single free carboxylic acid serves as a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, and nanoparticles.[1][2] The acid-labile tert-butyl ester protecting groups can be cleanly removed under mild acidic conditions after bioconjugation, allowing for subsequent radiolabeling.[2] This controlled, stepwise approach simplifies the synthesis of complex radioconjugates.[1]

This dual functionality makes DOTA-tri(t-butyl ester) a cornerstone of "theranostics," an approach that combines diagnostics and therapeutics. The same DOTA-conjugated targeting molecule can be labeled with a diagnostic radionuclide (e.g., Gallium-68 for PET imaging) to visualize and characterize a disease, and then with a therapeutic radionuclide (e.g., Lutetium-177) to deliver a cytotoxic radiation dose to the target tissue.[1]

Key Research Applications

The primary applications of DOTA-tri(t-butyl ester) in research include:

-

Development of Radiopharmaceuticals for PET/SPECT Imaging: By chelating positron-emitting (e.g., ⁶⁸Ga) or gamma-emitting (e.g., ¹¹¹In) radionuclides, DOTA-conjugated biomolecules enable non-invasive imaging of biological processes and disease states with high sensitivity and specificity.[1][4]

-

Targeted Radionuclide Therapy: DOTA chelates therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y) that emit particle radiation (beta or alpha particles) to specifically kill targeted cells, such as cancer cells.[3][5]

-

Precursors for MRI Contrast Agents: While less common, DOTA-tri(t-butyl ester) can serve as a precursor for the synthesis of novel Gadolinium-based MRI contrast agents with improved properties.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DOTA-tri(t-butyl ester) in the synthesis of radiopharmaceuticals.

| Parameter | Value | Radionuclide(s) | Reference(s) |

| Radiolabeling Efficiency | |||

| DOTA-peptides | >90% to >99% | ⁶⁸Ga, ¹⁷⁷Lu | [7][8][9] |

| DOTA-antibodies | >90% | ¹⁷⁷Lu | [8] |

| Radiochemical Purity | |||

| DOTA-peptides | >95% to >99% | ⁶⁸Ga, ¹⁷⁷Lu | [7][10][11][12] |

| DOTA-antibodies | >98% | ¹⁷⁷Lu | [8] |

| Specific Activity | |||

| ⁶⁸Ga-DOTA-peptides | >250 Ci/mmol | ⁶⁸Ga | [7] |

| ¹⁷⁷Lu-DOTA-Rituximab | ca. 600 MBq/mg | ¹⁷⁷Lu | [5] |

| ¹⁷⁷Lu-TE-1132 | 34 to 339 MBq/nmol | ¹⁷⁷Lu | [8] |

| Parameter | Conditions | Result | Reference(s) |

| In Vitro Stability (Human Serum) | |||

| ¹⁷⁷Lu-DOTA-Rituximab | 72 hours | >94% intact | [5] |

| ⁹⁰Y-DOTA-Rituximab | 72 hours | >88% intact | [5] |

| [¹¹¹In]In-TE-1132 / [¹⁷⁷Lu]Lu-TE-1132 | 240 hours at 37°C | High stability | [8] |

| In Vivo Stability (Human Plasma) | |||

| ¹⁷⁷Lu-DOTATATE | 24 hours post-injection | 23% ± 5% intact | [13] |

| ¹⁷⁷Lu-DOTATATE | 96 hours post-injection | 1.7% ± 0.9% intact | [13] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving DOTA-tri(t-butyl ester).

Bioconjugation of DOTA-tri(t-butyl ester) to a Peptide (Solution Phase)

This protocol describes the coupling of DOTA-tri(t-butyl ester) to a peptide with a free amine group (e.g., the N-terminus or a lysine side chain) in solution.

Materials:

-

DOTA-tri(t-butyl ester)

-

Peptide with a single free amine and other reactive groups protected

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC for purification

Procedure:

-

Activation of DOTA-tri(t-butyl ester):

-

Dissolve DOTA-tri(t-butyl ester) (1.5 equivalents relative to the peptide) in anhydrous DMF.

-

Add HATU or HBTU (1.45 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[7]

-

-

Conjugation to the Peptide:

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by LC-MS to confirm the formation of the desired DOTA-peptide conjugate.

-

-

Purification:

-

Purify the DOTA(tBu)₃-peptide conjugate by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the product as a white powder.

-

Deprotection of tert-Butyl Esters

Materials:

-

DOTA(tBu)₃-peptide conjugate

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Dissolve the lyophilized DOTA(tBu)₃-peptide conjugate in the cleavage cocktail.

-

Stir the mixture at room temperature for 2-4 hours.[10]

-

Precipitate the deprotected DOTA-peptide conjugate by adding the reaction mixture to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the product.

-

Wash the pellet with cold diethyl ether several times to remove residual cleavage reagents.

-

Dry the final DOTA-peptide conjugate under vacuum.

-

Purify the deprotected conjugate by preparative HPLC and lyophilize.

Radiolabeling with Gallium-68

Materials:

-

DOTA-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (e.g., 0.2 M, pH 4.5-5.0)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

-

In a sterile, metal-free reaction vial, add 10-50 µg of the DOTA-peptide conjugate dissolved in water or a suitable buffer.[7]

-

Add the sodium acetate buffer to the vial to adjust the pH to 4.5-5.0.[7]

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Incubate the reaction mixture at 90-95°C for 5-20 minutes.[4][7]

-

Cool the reaction vial to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Radiolabeling with Lutetium-177

Materials:

-

DOTA-peptide or DOTA-antibody conjugate

-

¹⁷⁷LuCl₃ solution

-

Ammonium acetate or sodium acetate buffer (pH 5.0-5.5)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

In a sterile, metal-free reaction vial, add the DOTA-conjugated biomolecule.

-

Add the appropriate buffer to maintain the pH between 5.0 and 5.5.[8]

-

Add the ¹⁷⁷LuCl₃ solution to the vial.

-

Incubate the reaction mixture at 40-95°C for 15-60 minutes.[8][12] The optimal temperature and time will depend on the specific conjugate.

-

Cool the reaction to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of DOTA-tri(t-butyl ester) for the development of radiopharmaceuticals.

Caption: Workflow for the bioconjugation of DOTA-tri(t-butyl ester) to a biomolecule.

Caption: General workflow for the radiolabeling of a DOTA-biomolecule conjugate.

Conclusion

DOTA-tri(t-butyl ester) is an indispensable tool in the field of radiopharmaceutical sciences. Its unique chemical properties facilitate the controlled and efficient synthesis of targeted imaging and therapeutic agents. The detailed protocols and quantitative data presented in this guide aim to empower researchers to leverage the full potential of this versatile chelator in their pursuit of innovative solutions for the diagnosis and treatment of disease. As research continues to advance, the foundational role of DOTA-tri(t-butyl ester) in enabling personalized and precision medicine is set to expand even further.

References

- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standardization of Procedures for the Preparation of (177)Lu- and (90)Y-labeled DOTA-Rituximab Based on the Freeze-dried Kit Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DOTA-tri(t-butyl ester): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-tri(t-butyl ester), also known by its systematic name 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid, is a pivotal bifunctional chelator in the fields of medicinal chemistry, molecular imaging, and drug development.[1] Its unique structural design, featuring a robust macrocyclic core for metal chelation and a single reactive carboxylic acid for bioconjugation, makes it an indispensable tool for the synthesis of targeted radiopharmaceuticals, MRI contrast agents, and other advanced therapeutic and diagnostic agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of DOTA-tri(t-butyl ester).

Chemical Structure and Properties

The core of DOTA-tri(t-butyl ester) is the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle.[1] This 12-membered ring with four nitrogen atoms is renowned for its ability to form highly stable and kinetically inert complexes with a variety of metal ions, particularly lanthanides and radiometals used in medical imaging and therapy.[1] The key feature of DOTA-tri(t-butyl ester) is the strategic protection of three of the four carboxylic acid groups as tert-butyl esters. This leaves a single carboxylic acid available for covalent attachment to biomolecules such as peptides, antibodies, or nanoparticles.[1] The tert-butyl ester protecting groups are stable under basic conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for metal chelation after conjugation.[1][4]

Chemical Identifiers and Physical Properties

A summary of the key chemical identifiers and physical properties of DOTA-tri(t-butyl ester) is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₈H₅₂N₄O₈ | [1][5][6][7][] |

| Molecular Weight | 572.73 g/mol | [6][7][][9][10] |

| CAS Number | 137076-54-1 | [1][5][6][9] |

| Appearance | White to pale beige solid/powder | [][] |

| Melting Point | 88-93 °C | [] |

| Solubility | Good solubility in organic solvents like DMF, DCM, chloroform, DMSO, and methanol. Slightly soluble in aqueous base. | [1][9][] |

| Storage Temperature | 2-8°C, under inert atmosphere | [9][] |

Structural Representations

| Representation | Value | References |

| SMILES | CC(C)(C)OC(=O)CN1CCN(CC(=O)O)CCN(CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC1 | [6][] |

| InChI | 1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34) | [][9] |

| InChI Key | RVUXZXMKYMSWOM-UHFFFAOYSA-N | [][9] |

Experimental Protocols

The bifunctional nature of DOTA-tri(t-butyl ester) allows for a two-stage process in the development of targeted agents: first, conjugation to a biomolecule, and second, radiolabeling with a metal ion.

Bioconjugation to Peptides

This protocol describes a general method for conjugating DOTA-tri(t-butyl ester) to the free amino group of a peptide on a solid support.

Materials:

-

DOTA-tri(t-butyl ester)

-

Peptide on a solid-phase resin with a free N-terminal amine

-

Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

-

Base (e.g., DIPEA or NMM)

-

Solvent (e.g., DMF)

-

Reagents for cleavage and deprotection (e.g., TFA cocktail)

Procedure:

-

Pre-activation of DOTA-tri(t-butyl ester): Dissolve DOTA-tri(t-butyl ester) (3 equivalents relative to the peptide) and a coupling agent like HATU (3 equivalents) in DMF. Add a base such as DIPEA (6 equivalents) and allow the mixture to pre-activate for 15-20 minutes at room temperature.[12]

-

Coupling to the Peptide-Resin: Add the pre-activated DOTA-tri(t-butyl ester) solution to the peptide-resin. The reaction is typically carried out for 2-5 hours at room temperature.[12]

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test to check for the absence of free primary amines.[12]

-

Washing: After the reaction is complete, thoroughly wash the resin with DMF and then dichloromethane (DCM) to remove excess reagents.

-

Cleavage and Deprotection: Treat the DOTA-conjugated peptide-resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), to cleave the peptide from the resin and simultaneously remove the tert-butyl ester protecting groups from the DOTA moiety.

-

Purification: The crude DOTA-peptide conjugate is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling with Gallium-68

This protocol outlines a general procedure for labeling a DOTA-peptide conjugate with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging.

Materials:

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

DOTA-peptide conjugate

-

Buffer (e.g., sodium acetate or ammonium acetate) to adjust the pH

-

Heating block or water bath

Procedure:

-

pH Adjustment: Mix the DOTA-peptide conjugate with a suitable buffer, such as sodium acetate, to achieve a pH in the range of 3.5-5.0. This pH range is optimal for the complexation of ⁶⁸Ga.

-

Addition of ⁶⁸Ga: Add the ⁶⁸GaCl₃ eluate to the buffered DOTA-peptide solution.

-

Heating: Heat the reaction mixture at a temperature between 80-95°C for 5-15 minutes.[13] Heating is crucial to ensure efficient and stable complexation of the gallium ion within the DOTA macrocycle.[13]

-

Quality Control: After the labeling reaction, the radiochemical purity of the final ⁶⁸Ga-DOTA-peptide is assessed using methods like radio-TLC or radio-HPLC to ensure that the incorporation of the radionuclide is high and the presence of free ⁶⁸Ga is minimal.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the development of a targeted radiopharmaceutical using DOTA-tri(t-butyl ester).

Logical Pathway for Bifunctional Chelation

The utility of DOTA-tri(t-butyl ester) is rooted in its logical design as a bifunctional molecule. The following diagram illustrates this concept.

Conclusion

DOTA-tri(t-butyl ester) is a cornerstone molecule for the development of advanced diagnostic and therapeutic agents.[1] Its well-defined chemical structure and properties, coupled with straightforward and established protocols for bioconjugation and radiolabeling, have significantly contributed to the progress of molecular imaging and targeted radionuclide therapy. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this versatile bifunctional chelator.

References

- 1. chempep.com [chempep.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. THP Life Science Webshop - DOTA-tri(t-butyl ester) [lifescience.thp.at]

- 4. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macrocyclics.com [macrocyclics.com]

- 6. chemscene.com [chemscene.com]

- 7. DOTA-tris(tert-butyl ester) Novabiochem 137076-54-1 [merckmillipore.com]

- 9. TRI-TERT-BUTYL 1 4 7 10-TETRAAZACYCLODOD | 137076-54-1 [chemicalbook.com]

- 10. Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate | C28H52N4O8 | CID 11606627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Intricate Dance of Chelation: A Technical Guide to DOTA-tri(t-butyl ester)'s Mechanism of Action

For Immediate Release

A deep dive into the coordination chemistry, stability, and practical application of a pivotal chelator in modern medicine.

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of DOTA-tri(t-butyl ester) as a chelator. This guide details the fundamental principles of its function, from the initial interaction with metal ions to the formation of highly stable complexes crucial for radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents.

DOTA-tri(t-butyl ester) is a cornerstone in the development of targeted diagnostic and therapeutic agents. Its unique structure, featuring a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle with three of its four carboxylic acid arms protected by tert-butyl esters, provides a versatile platform for conjugation to biomolecules. The single free carboxylic acid serves as a reactive handle for covalent attachment to peptides, antibodies, or other targeting vectors, while the DOTA cage securely sequesters a metal ion.

The Chelation Mechanism: A Stepwise Process

The chelation of a metal ion by DOTA is a dynamic process involving the formation of an intermediate complex before locking into a thermodynamically stable and kinetically inert final structure. The process is initiated by the metal ion's interaction with the DOTA macrocycle, leading to an incompletely coordinated intermediate. This is followed by a conformational rearrangement of the macrocycle and its pendant arms to fully encapsulate the metal ion. The four nitrogen atoms of the cyclen ring and the four carboxylate groups coordinate with the metal ion, forming a highly stable complex.

The rate of complex formation is pH-dependent. At lower pH, the reaction is slow, but it accelerates significantly as the pH increases. For instance, the formation of some DOTA-lanthanide complexes is extremely slow at a pH of 2.0 but occurs within minutes at a pH of 6.0[1].

A critical aspect of DOTA's coordination chemistry is the existence of two conformational isomers in its metal complexes: the square antiprism (SAP) and the twisted square antiprism (TSAP). These isomers can interconvert in solution and exhibit different properties, such as the rate of water exchange, which is a key factor in the efficacy of MRI contrast agents.

Thermodynamic Stability and Kinetic Inertness

The effectiveness of DOTA-based agents in vivo hinges on the high thermodynamic stability and kinetic inertness of the metal complex. Thermodynamic stability, often expressed as the logarithm of the stability constant (log K), indicates the strength of the metal-ligand bond. DOTA forms exceptionally stable complexes with a wide range of metal ions relevant to nuclear medicine and imaging.

Kinetic inertness refers to the resistance of the complex to dissociation. This is crucial to prevent the premature release of the potentially toxic free metal ion in the body. DOTA complexes are renowned for their remarkable kinetic inertness, even under acidic conditions. For example, the dissociation of Gd-DOTA is exceedingly slow, highlighting its suitability for in vivo applications[2].

| Metal Ion | log K value | Notes | Reference(s) |

| Gd³⁺ | 22.1 | Computed from rates of formation and dissociation. | [2] |

| Ga³⁺ | 26.05 | Determined by potentiometric titration. | [3] |

| Lu³⁺ | 23.06 | Determined by capillary electrophoresis. | [1] |

| Yb³⁺ | 23.39 | Determined by capillary electrophoresis. | [1] |

| Dy³⁺ | 23.93 | Determined by capillary electrophoresis. | [1] |

| Sm³⁺ | 23.36 | Determined by capillary electrophoresis. | [1] |

| Cu²⁺ | >20 | General value. | |

| Zn²⁺ | >20 | General value. | |

| In³⁺ | High | Used in radiopharmaceuticals. | |

| Y⁹⁰ | High | Used in radiopharmaceuticals. | |

| Ac²²⁵ | High | Used in radiopharmaceuticals. | |

| ¹⁷⁷Lu | High | Used in radiopharmaceuticals. | [4][5][6] |

| ⁶⁸Ga | High | Used in radiopharmaceuticals. | [4][5][6] |

This table presents a summary of stability constants for DOTA with various metal ions. The exact values can vary depending on the experimental conditions.

Experimental Protocols

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes. The procedure involves monitoring the pH of a solution containing the ligand as a titrant (a strong base) is added, both in the presence and absence of the metal ion of interest.

Materials and Equipment:

-

pH meter with a glass electrode

-

Burette

-

Thermostated reaction vessel

-

Standardized strong base solution (e.g., NaOH)

-

Standardized strong acid solution (e.g., HCl)

-

DOTA-tri(t-butyl ester) (deprotected)

-

Metal salt solution of known concentration

-

Inert salt solution to maintain constant ionic strength (e.g., KCl or NaClO₄)

-

Deionized water, free of CO₂

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Ligand Protonation Titration:

-

Prepare a solution containing a known concentration of the deprotected DOTA ligand and the inert salt.

-

Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.

-

-

Metal-Ligand Titration:

-

Prepare a solution containing known concentrations of the deprotected DOTA ligand, the metal salt, and the inert salt.

-

Titrate this solution with the same standardized strong base, again recording the pH at regular intervals.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of titrant).

-

From the ligand protonation curve, calculate the protonation constants of the ligand.

-

Using the data from both titration curves, calculate the stability constant of the metal-ligand complex using appropriate software or calculation methods.

-

Solid-Phase Synthesis of DOTA-Peptide Conjugates

The conjugation of DOTA-tri(t-butyl ester) to a peptide is often performed while the peptide is still attached to a solid-phase resin. This approach simplifies purification and allows for efficient coupling.

Materials and Reagents:

-

Peptide-bound resin (e.g., Rink amide resin)

-

DOTA-tri(t-butyl ester)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM)

-

Deprotection reagent (e.g., piperidine in DMF for Fmoc removal)

-

Cleavage cocktail (e.g., TFA-based)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide sequence on a solid-phase resin using standard Fmoc or Boc chemistry.

-

N-terminal Deprotection: Remove the final N-terminal protecting group (e.g., Fmoc) from the peptide-resin.

-

Activation of DOTA-tri(t-butyl ester): In a separate vessel, dissolve DOTA-tri(t-butyl ester) and the coupling reagent in a suitable solvent (e.g., DMF). Add the base to activate the carboxylic acid.

-

Coupling: Add the activated DOTA solution to the deprotected peptide-resin and allow the reaction to proceed until completion. A Kaiser test can be used to monitor the reaction.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the DOTA-peptide conjugate from the solid support and remove the tert-butyl ester protecting groups from the DOTA moiety simultaneously.

-

Purification and Characterization: Purify the crude DOTA-peptide conjugate by HPLC and confirm its identity by mass spectrometry.

Conclusion

The robust coordination chemistry of DOTA-tri(t-butyl ester) makes it an indispensable tool in the development of targeted radiopharmaceuticals and imaging agents. Its ability to form highly stable and kinetically inert complexes with a wide array of metal ions ensures the safe and effective delivery of the metallic payload to the target site. A thorough understanding of its mechanism of action, stability, and the experimental protocols for its use is paramount for the continued innovation in this critical field of medicine.

References

- 1. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the conformational behavior and stability of the SAP and TSAP isomers of lanthanide(III) NB-DOTA-type chelates. | Semantic Scholar [semanticscholar.org]

- 4. Predicting [177Lu]Lu-HA-DOTATATE kidney and tumor accumulation based on [68Ga]Ga-HA-DOTATATE diagnostic imaging using semi-physiological population pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationships between uptake of [68Ga]Ga-DOTA-TATE and absorbed dose in [177Lu]Lu-DOTA-TATE therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility Profile of DOTA-tri(t-butyl ester): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of DOTA-tri(t-butyl ester), a critical bifunctional chelator in the development of radiopharmaceuticals and molecular imaging agents. Understanding its solubility is paramount for its effective use in synthetic coupling reactions, particularly in the conjugation to biomolecules such as peptides and antibodies.

Core Executive Summary

DOTA-tri(t-butyl ester) exhibits favorable solubility in a range of common organic solvents, facilitating its application in various synthetic protocols. While precise quantitative solubility data across a wide spectrum of solvents is not extensively documented in peer-reviewed literature, a consistent profile of its qualitative solubility has been established through technical data sheets from chemical suppliers and related research articles. This guide synthesizes the available data, provides a detailed experimental protocol for a primary application, and presents a visual workflow for its use in bioconjugation.

Data Presentation: Solubility of DOTA-tri(t-butyl ester)

The following table summarizes the known solubility of DOTA-tri(t-butyl ester) in various solvents. It is important to note that much of the available data is qualitative.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 50 mg/mL* | Good / Slightly Soluble | [1][2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Not Available | Good | |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Not Available | Good | |

| Chloroform | CHCl₃ | Polar Aprotic | Not Available | Good / Slightly Soluble | [3][] |

| Methanol | CH₃OH | Polar Protic | Not Available | Good / Slightly Soluble | [3][] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Not Available | Soluble | [5] |

| Aqueous Base | N/A | Aqueous | Not Available | Slightly Soluble | |

| Water | H₂O | Aqueous | Not Available | Slightly Soluble | [] |

*Note on DMSO solubility: The value of 50 mg/mL is provided by a commercial supplier and may represent a concentration for the preparation of stock solutions rather than the absolute solubility limit. It is also noted that the use of ultrasonic agitation is recommended and that the hygroscopic nature of DMSO can significantly impact the solubility.[1][2]

Experimental Protocols: Peptide Conjugation with DOTA-tri(t-butyl ester)

The primary application of DOTA-tri(t-butyl ester) is its conjugation to peptides for subsequent radiolabeling. The following is a generalized experimental protocol for the solution-phase coupling of DOTA-tri(t-butyl ester) to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain).

Materials:

-

DOTA-tri(t-butyl ester)

-

Peptide with a free amine group and other reactive groups protected

-

Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvents: e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Quenching agent: e.g., Piperidine

-

Purification system: High-Performance Liquid Chromatography (HPLC)

Procedure:

-

Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF. In a separate vial, dissolve DOTA-tri(t-butyl ester) (typically 1.2-1.5 molar equivalents relative to the peptide) in anhydrous DMF.

-

Activation: To the solution of DOTA-tri(t-butyl ester), add the coupling agent (e.g., HATU, 1.2-1.5 equivalents) and the base (e.g., DIPEA, 2-3 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid of the DOTA derivative.

-

Coupling Reaction: Add the activated DOTA-tri(t-butyl ester) solution to the peptide solution. The reaction mixture is then stirred at room temperature.

-

Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as analytical HPLC or mass spectrometry, to determine the extent of peptide conjugation. Reactions are typically complete within 2-24 hours.

-

Quenching: Once the reaction is deemed complete, any unreacted activated ester can be quenched by the addition of a small amount of a primary or secondary amine, such as a few drops of piperidine.

-

Solvent Removal: The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

Purification: The crude product is purified by preparative reverse-phase HPLC to isolate the DOTA-conjugated peptide.

-

Deprotection: The tert-butyl ester protecting groups on the DOTA moiety are removed by treatment with a strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane or neat TFA, often with scavengers such as triisopropylsilane and water.

-

Final Purification: A final HPLC purification step is performed to yield the pure, deprotected DOTA-peptide conjugate.

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key stages in the solution-phase conjugation of DOTA-tri(t-butyl ester) to a peptide.

Caption: Workflow for peptide conjugation with DOTA-tri(t-butyl ester).

References

A Technical Guide to DOTA-tri(t-butyl ester) in the Synthesis of MRI Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid, commonly known as DOTA-tri(t-butyl ester), in the development of advanced Magnetic Resonance Imaging (MRI) contrast agents. DOTA-tri(t-butyl ester) serves as a cornerstone bifunctional chelator, enabling the stable conjugation of paramagnetic ions, such as gadolinium (Gd³⁺), to targeting biomolecules. This targeted delivery enhances image contrast in specific tissues, a crucial aspect of modern diagnostic medicine and preclinical research.[1][2]

Core Properties and Significance

DOTA-tri(t-butyl ester) is a derivative of the macrocyclic ligand DOTA, which is renowned for forming highly stable and kinetically inert complexes with lanthanide ions.[1][2] This exceptional stability is paramount in preventing the in vivo release of toxic free Gd³⁺ ions.[3][4] The defining feature of DOTA-tri(t-butyl ester) is the presence of three tert-butyl ester protecting groups on the carboxylic acid arms of the DOTA macrocycle, leaving one carboxylic acid group free for conjugation.[1] This strategic protection allows for the specific, covalent attachment of the chelator to targeting moieties like peptides, antibodies, or nanoparticles via standard amide bond formation.[1][5] The tert-butyl esters can be subsequently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the chelation of the metal ion.[1][6]

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₂₈H₅₂N₄O₈ | [1][7][] |

| Molecular Weight | 572.7 g/mol | [1][7][9] |

| Appearance | White to pale beige solid powder | [][9] |

| Melting Point | 88-93 °C | [][10] |

| Purity | ≥95% (typically assessed by HPLC) | [][9] |

| Solubility | Good solubility in common organic solvents like DMF and DCM | [1][10] |

Synthesis of MRI Contrast Agents: A Step-by-Step Approach

The synthesis of a targeted MRI contrast agent using DOTA-tri(t-butyl ester) generally follows a well-defined workflow, encompassing conjugation to a targeting molecule, deprotection of the tert-butyl esters, and subsequent metal chelation.

References

- 1. chempep.com [chempep.com]

- 2. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gadolinium - Wikipedia [en.wikipedia.org]

- 4. escholarship.org [escholarship.org]

- 5. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel DOTA(Gd3+)–polymer conjugates as potential MRI contrast agents - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. macrocyclics.com [macrocyclics.com]

- 9. DOTA-tri-t-Bu-ester, 95%+ 137076-54-1 India [ottokemi.com]

- 10. DOTA-tris(tert-butyl ester) Novabiochem® | 137076-54-1 [sigmaaldrich.com]

The Gatekeepers of Precision: A Technical Guide to the Role of Tert-Butyl Protecting Groups in DOTA Chelators

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of radiopharmaceutical development, precision is paramount. The ability to selectively modify molecules, ensuring that a potent therapeutic or diagnostic payload is delivered specifically to its target, underpins the success of targeted radionuclide therapies. At the heart of many of these advanced therapeutics lies the DOTA chelator, a cage-like molecule with an exceptional ability to securely encapsulate radiometals. However, the very reactivity that makes DOTA an excellent chelator also presents a significant challenge during the synthesis of complex bioconjugates. This is where the strategic use of protecting groups, particularly tert-butyl esters, becomes indispensable. This technical guide provides an in-depth exploration of the critical role of tert-butyl protecting groups in the synthesis, purification, and application of DOTA chelators in drug development.

The Core Function: Enabling Selective Functionalization

The DOTA macrocycle possesses four carboxylic acid arms, all of which are potential sites for reaction. During the synthesis of DOTA-biomolecule conjugates (e.g., DOTA-peptides or DOTA-antibodies), it is crucial to ensure that the conjugation occurs at a specific, predetermined site, leaving the other carboxylic acids free to coordinate the radiometal. Random conjugation would lead to a heterogeneous mixture of products with suboptimal and unpredictable in vivo behavior.

Tert-butyl groups serve as temporary "gatekeepers" for the carboxylic acid functionalities. By converting three of the four carboxylic acids into their corresponding tert-butyl esters, a single carboxylic acid is left available for conjugation.[1] This "tris-tert-butyl DOTA" (DOTA-tris(t-Bu ester)) is a key intermediate that allows for regioselective amide bond formation with a biomolecule, preventing unwanted cross-linking and side reactions.[2][3] This protection strategy provides meticulous control over the reactivity of the DOTA core during synthesis.[1]

The tert-butyl group is favored for this role due to its stability under a wide range of reaction conditions, including those typically used for peptide synthesis, while being readily removable under specific, mild acidic conditions.[1][2] This orthogonality is a cornerstone of modern chemical synthesis, allowing for sequential and controlled molecular assembly.

Synthesis and Deprotection: A Symphony of Controlled Reactions

The introduction and removal of tert-butyl protecting groups are critical steps in the overall synthetic workflow of DOTA-conjugates.

Synthesis of Tert-Butyl Protected DOTA Derivatives

The synthesis of DOTA-tris(t-Bu ester) typically involves the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. Careful control of reaction conditions, such as temperature and stoichiometry, is essential to maximize the yield of the desired tris-alkylated product and minimize the formation of di- and tetra-alkylated byproducts.[4] One common method involves reacting cyclen with tert-butyl bromoacetate in the presence of a weak base like sodium bicarbonate or sodium acetate.[4]

A significant advantage of this approach is the selective precipitation of the trialkylated salt from the reaction mixture, which simplifies purification, especially on a large scale.[4] Performing the addition of tert-butyl bromoacetate at low temperatures, such as -20°C, can further suppress over-alkylation and improve the yield of the desired product.[4]

Deprotection: The Gateway to Chelation

Once the DOTA-tris(t-Bu ester) is conjugated to the desired biomolecule, the tert-butyl protecting groups must be removed to liberate the free carboxylic acids, enabling efficient chelation of the radiometal. The acid lability of the tert-butyl ester is the key to this process.[1]

The most common method for deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA).[5][6] This is often performed in a "cleavage cocktail" that also removes other protecting groups used during peptide synthesis and cleaves the conjugate from the solid-phase resin.[5][7] A typical cleavage cocktail consists of TFA, water, and a scavenger such as triisopropylsilane (TIS) to quench the reactive tert-butyl cations generated during the deprotection, preventing side reactions with sensitive amino acid residues.[5] Other acids, such as formic acid, have also been successfully used for deprotection.[8]

The completeness of the deprotection reaction is crucial and is often monitored by analytical techniques such as HPLC and mass spectrometry to ensure the final product is free of any remaining tert-butyl groups.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the efficiency of reactions involving tert-butyl protected DOTA chelators.

| Reaction Step | Reactants | Conditions | Yield (%) | Reference |

| Synthesis of DOTA-tris(t-Bu ester) | Cyclen, tert-butyl bromoacetate, sodium acetate, DMA | -20°C to RT, 24h | 73-80 | [4] |

| Synthesis of DO3A-t-Bu-ester derivative | DO3A-t-Bu-ester, PEG-linker, KHCO3, DMF | 60°C, 12h | 94 | [8] |

| Deprotection of tert-butyl groups | DOTA-t-Bu-ester derivative, formic acid | Not specified | 95 (quantitative) | [8] |

| Peptide Conjugation & Deprotection | DOTA(tBu)3, TATE peptide on resin | HBTU, DIPEA; then TFA/TIS/H2O | 62.6 | [5] |

| Solid-Phase DOTA Synthesis | Bromoacetylated peptide-resin, cyclen, then tert-butyl bromoacetate | DIEA, 3h; then TFA cleavage | 18-37 | [6][9] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane Hydrobromide (DOTA-tris(t-Bu ester)·HBr)[4]

Materials:

-

Cyclen (1,4,7,10-tetraazacyclododecane)

-

Sodium acetate

-

N,N-dimethylacetamide (DMA)

-

tert-Butyl bromoacetate

-

Deionized water

-

Potassium bicarbonate (KHCO3)

Procedure:

-

To a suspension of cyclen (1.0 eq) and sodium acetate (3.3 eq) in DMA, cool the mixture to -20°C.

-

Add a solution of tert-butyl bromoacetate (3.3 eq) in DMA dropwise over 30 minutes, maintaining the temperature at -20°C.

-

Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.

-

Pour the reaction mixture into water.

-

Add solid KHCO3 portionwise to precipitate the product as a white solid.

-

Collect the solid by filtration, wash with water, and dry to yield the hydrobromide salt of DOTA-tris(t-Bu ester).

Protocol 2: Solid-Phase Peptide Conjugation with DOTA-tris(t-Bu ester) and Deprotection[5]

Materials:

-

Peptide-bound resin (with N-terminal Fmoc group removed)

-

DOTA-tris(t-Bu ester)

-

HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Deionized water

Procedure:

-

Coupling:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, pre-activate DOTA-tris(t-Bu ester) (2.5 eq) with HBTU (2.45 eq) and DIPEA (5.0 eq) in DMF for approximately 2 minutes.

-

Add the activated DOTA solution to the resin and react for 60 minutes. Ultrasound assistance may be used.[10]

-

Wash the resin thoroughly with DMF.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95/2.5/2.5, v/v/v) for 3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude DOTA-peptide by adding cold diethyl ether.

-

Centrifuge and decant the ether to isolate the crude product.

-

Purify the crude DOTA-peptide by semi-preparative HPLC.

-

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of the synthesis and the rationale behind using tert-butyl protecting groups.

Caption: Synthetic workflow for DOTA-peptide conjugates.

Caption: Rationale for using tert-butyl protecting groups.

Impact on Radiolabeling and Therapeutic Efficacy

The use of tert-butyl protecting groups has a profound, albeit indirect, impact on the radiolabeling efficiency and therapeutic efficacy of DOTA-based radiopharmaceuticals. By ensuring the synthesis of a well-defined, homogeneous product, several key advantages are realized:

-

Reproducible Radiolabeling: A consistent product ensures that radiolabeling procedures can be standardized and validated, leading to reproducible, high radiochemical yields and purity. This is a critical requirement for clinical translation.

-

Predictable Pharmacokinetics: The in vivo behavior of a radiopharmaceutical is highly dependent on its precise chemical structure. A homogeneous DOTA-conjugate will exhibit predictable pharmacokinetics, biodistribution, and clearance profiles, which is essential for accurate dosimetry calculations and effective therapy.

-

Enhanced Target Affinity: Uncontrolled conjugation can potentially mask or alter the binding domain of the targeting biomolecule, reducing its affinity for the target receptor. The site-specific conjugation enabled by protecting groups preserves the biological activity of the targeting vector.

References

- 1. chempep.com [chempep.com]

- 2. Facile synthesis of 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraaza-cyclododecane: a reactive precursor chelating agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Applications of DOTA Derivatives in Cancer Imaging and Therapy: A Technical Guide

Abstract

The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives have become a cornerstone in the development of radiopharmaceuticals for oncology.[1][2] Their ability to form highly stable complexes with a wide range of metal ions has enabled the creation of a versatile platform for both diagnostic imaging and targeted radionuclide therapy.[1][3][4] This technical guide provides an in-depth overview of the applications of DOTA derivatives in cancer, focusing on the "theranostic" approach, which combines diagnosis and therapy. It covers the key DOTA-based agents, their clinical and preclinical performance, and detailed experimental protocols for their development and evaluation, aimed at researchers, scientists, and drug development professionals in the field.

The Core Principle: DOTA-Based Theranostics

The power of DOTA lies in its versatility as a bifunctional chelator.[3] One part of the molecule, the DOTA cage, securely binds a radionuclide, while the other part can be conjugated to a targeting moiety, such as a peptide or antibody, that seeks out specific receptors overexpressed on cancer cells.[1] This modular design is the foundation of the theranostic paradigm: "see what you treat."[5]

-

For Imaging (Diagnosis): DOTA is chelated with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga).[2] The resulting radiopharmaceutical, such as ⁶⁸Ga-DOTATATE, is administered to the patient and accumulates at the tumor sites. A Positron Emission Tomography (PET) scan then reveals the precise location, size, and receptor status of the tumors, providing critical information for staging and treatment planning.[6][7]

-

For Therapy (Treatment): Once the target is validated by imaging, the same DOTA-conjugated targeting molecule is chelated with a therapeutic radionuclide, such as the β-emitter Lutetium-177 (¹⁷⁷Lu) or the α-emitter Actinium-225 (²²⁵Ac).[8][9] This therapeutic agent, for instance, ¹⁷⁷Lu-DOTATATE, follows the same biological pathway as its imaging counterpart, delivering a cytotoxic radiation dose directly to the cancer cells while minimizing damage to healthy tissue.[10]

Key Applications and Targets

The most successful application of DOTA-based radiopharmaceuticals has been in the management of neuroendocrine tumors (NETs), which often overexpress somatostatin receptor subtype 2 (SSTR2).[11]

Neuroendocrine Tumors (NETs): Targeting SSTR2

DOTA is conjugated to synthetic somatostatin analogues like octreotate (TATE) or octreotide (TOC).[8]

-

⁶⁸Ga-DOTATATE / ⁶⁸Ga-DOTATOC: These are now the gold standard for imaging NETs, demonstrating superior sensitivity and specificity compared to previous methods like ¹¹¹In-pentetreotide (Octreoscan).[6][12][13]

-

¹⁷⁷Lu-DOTATATE (Lutathera®): This agent received FDA and EMA approval for treating SSTR-positive gastroenteropancreatic NETs (GEP-NETs).[10][14] It was the first commercially approved peptide receptor radionuclide therapy (PRRT), marking a significant milestone.[15]

Prostate Cancer: Targeting PSMA

Prostate-Specific Membrane Antigen (PSMA) is highly expressed on prostate cancer cells. DOTA has been successfully conjugated to small molecules that bind PSMA, creating theranostic pairs for imaging and therapy.

Emerging Targets

Research is ongoing to apply the DOTA platform to other targets, including:

-

Folate Receptor (FR): Overexpressed in ovarian, lung, and other cancers.[16][17]

-

Fibroblast Activation Protein (FAP): A target in the tumor microenvironment of various cancers.[18][19]

-

CD20: For lymphoma, using DOTA-conjugated antibodies like Rituximab.[20]

Quantitative Data Summary

The efficacy and utility of DOTA-based agents are supported by robust quantitative data from clinical trials and preclinical studies.

Table 1: Imaging Performance for Neuroendocrine Tumors

This table compares ⁶⁸Ga-DOTATATE PET/CT with the former standard, ¹¹¹In-pentetreotide scintigraphy.

| Parameter | ⁶⁸Ga-DOTATATE PET/CT | ¹¹¹In-Pentetreotide Imaging | Reference |

| Patient Impact | Changed treatment in 36% of patients | - | [13] |

| Lesion Detection | Equivalent or Superior in 100% of patients | Inferior in a significant subset | [13] |

| Patient Selection | Correctly identified patients eligible for PRRT | Misclassified 3 of 12 patients as ineligible | [13] |

| Advantages | Higher sensitivity, lower radiation, faster | Lower resolution, multi-day protocol | [11][12] |

Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-DOTATATE (NETTER-1 Phase III Trial)

This trial established ¹⁷⁷Lu-DOTATATE as a standard of care for advanced, progressive, SSTR-positive midgut NETs.[10][21]

| Endpoint | ¹⁷⁷Lu-DOTATATE + Octreotide (n=116) | High-Dose Octreotide (Control, n=115) | Hazard Ratio (HR) |

| Progression-Free Survival (PFS) at 20 months | 65.2% | 10.8% | 0.21 |

| Objective Response Rate (ORR) | 18% | 3% | - |

| Overall Survival (OS), Median | 48.0 months | 36.2 months | 0.84 |

Table 3: Preclinical Performance and Radiolabeling Data

This table summarizes key preclinical data for various DOTA-conjugates.

| Compound | Target | Radionuclide | Radiochemical Yield | Binding Affinity (Kd) | Reference |

| DOTA-Rituximab | CD20 | ¹⁷⁷Lu | > 95% | ~1 nM | [20][22] |

| DOTA-Folate (P3026) | Folate Receptor | ⁶⁷/⁶⁸Ga | High | 4.65 ± 0.82 nM | [16][17] |

| DOTA-MGS5 | CCK2R | ⁶⁸Ga | > 95% | High | [23] |

| DOTATOC | SSTR2 | ⁹⁰Y | 96.2 ± 4.9% (manual) | - | [24] |

| DOTATOC | ¹⁷⁷Lu | 98.3 ± 0.6% (manual) | - | [24] |

Key Experimental Protocols

The development of novel DOTA-based radiopharmaceuticals follows a standardized workflow from chemical synthesis to preclinical validation.

Protocol: Solid-Phase Synthesis of DOTA-Peptide Conjugates

This method allows for the versatile and site-specific introduction of DOTA onto a peptide.[25]

-

Resin Preparation: Start with a suitable solid-phase resin (e.g., Rink amide resin).

-

Peptide Elongation: Perform standard Fmoc-based solid-phase peptide synthesis to build the desired peptide sequence.

-

DOTA Conjugation: On the deprotected N-terminus of the peptide still attached to the resin, couple a protected DOTA derivative (e.g., DOTA-tris(t-Bu ester)). This is a critical step to ensure a single, defined conjugation site.[25]

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the DOTA-peptide from the resin and remove all protecting groups simultaneously.

-

Purification: Purify the crude DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Protocol: ⁶⁸Ga Radiolabeling for PET Imaging

This protocol outlines a typical automated or semi-automated labeling procedure.[23][24]

-

Generator Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.

-

Pre-concentration (Optional): The eluate can be purified and concentrated on a cation-exchange cartridge.

-

Reaction: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing the DOTA-peptide conjugate (typically 5-20 µg) in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH between 3.5 and 4.5.

-

Heating: Heat the reaction mixture at 95-100°C for 5-10 minutes.

-

Quality Control:

-

Radiochemical Purity (RCP): Determine the percentage of ⁶⁸Ga incorporated into the DOTA-peptide using radio-TLC or radio-HPLC. The acceptance criterion is typically >95%.

-

Sterility and Endotoxin Testing: Perform standard tests to ensure the product is safe for injection.

-

-

Formulation: The final product is passed through a sterile filter into a sterile vial and diluted with saline for injection.

Protocol: In Vitro Receptor Binding Assay

This assay determines the affinity (Kd) of the radiolabeled peptide for its target receptor.[16]

-

Cell Culture: Use a cell line known to express the target receptor (e.g., KB cells for folate receptor, AR42J cells for SSTR2).

-

Competition Assay: Plate a fixed number of cells in multi-well plates. Add a constant, low concentration of the radiolabeled DOTA-peptide (hot ligand).

-

Add Competitor: To different wells, add increasing concentrations of the corresponding non-radiolabeled (cold) peptide conjugate. This will compete with the hot ligand for receptor binding.

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C to prevent internalization) for 1-2 hours.

-

Washing: Wash the cells with ice-cold buffer to remove unbound radioactivity.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the bound radioactivity against the concentration of the cold competitor. Use non-linear regression analysis (e.g., one-site competition model) to calculate the IC₅₀ value, which can then be used to determine the dissociation constant (Kd).

Protocol: In Vivo Biodistribution in a Xenograft Model

This study evaluates the uptake of the radiotracer in tumors and various organs over time.[16][23]

-

Animal Model: Use immunocompromised mice (e.g., nude mice) bearing subcutaneous xenograft tumors from a relevant human cancer cell line.

-

Radiotracer Injection: Inject a known activity (e.g., 1-2 MBq) of the purified, radiolabeled DOTA-peptide into the tail vein of each mouse.

-

Time Points: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).

-

Tissue Dissection: Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).

-

Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include standards of the injected dose for calibration.

-

Data Calculation: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

-

Analysis: Analyze the data to determine tumor-to-organ ratios and the clearance profile of the radiotracer, which are critical for assessing imaging potential and estimating radiation dosimetry for therapy.

Conclusion and Future Directions

DOTA derivatives have fundamentally changed the landscape of nuclear oncology, providing a robust and adaptable platform for creating highly specific imaging and therapeutic agents. The clinical success of ⁶⁸Ga-DOTATATE and ¹⁷⁷Lu-DOTATATE has paved the way for a new era of personalized medicine in oncology. Future developments are focused on several key areas:

-

New Targets: Expanding the library of targeting molecules to address a wider range of cancers.

-

Targeted Alpha Therapy (TAT): Increasing use of α-emitters like ²²⁵Ac, which offer higher linear energy transfer and may be more effective for treating micrometastases.[26][27]

-

Novel Chelators: Developing new chelators with even faster labeling kinetics or improved stability for challenging radionuclides.[28]

-

Combination Therapies: Investigating the synergistic effects of PRRT with other cancer treatments, such as chemotherapy, immunotherapy, or DNA repair inhibitors.

The continued innovation in the chemistry of DOTA and its bioconjugates promises to deliver even more powerful tools for diagnosing and treating cancer with unprecedented precision.

References

- 1. DOTA Derivatives - CD Bioparticles [cd-bioparticles.net]

- 2. The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Radiotheranostics in oncology: current challenges and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]

- 7. netrf.org [netrf.org]

- 8. mdpi.com [mdpi.com]

- 9. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajronline.org [ajronline.org]

- 11. Review: The Role of Radiolabeled DOTA-Conjugated Peptides for Imaging and Treatment of Childhood Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of 68Ga-DOTATATE PET/CT in Well Differentiated Neuroendocrine Tumors: A Case-Based Approach Illustrates Potential Benefits and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety and Efficacy of 68Ga-DOTATATE PET/CT for Diagnosis, Staging, and Treatment Management of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Development of new folate-based PET radiotracers: preclinical evaluation of ⁶⁸Ga-DOTA-folate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Impact of DOTA-Chelators on the Antitumor Activity of 177Lu-DOTA-Rituximab Preparations in Lymphoma Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Radiopharmaceutical Formulation and Preclinical Testing of 68Ga-Labeled DOTA-MGS5 for the Regulatory Approval of a First Exploratory Clinical Trial [mdpi.com]

- 24. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Advancement of Targeted Alpha Therapy and the Role of Click Chemistry Therein | MDPI [mdpi.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to DOTA-tri(t-butyl ester) as a Precursor for Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

DOTA-tri(t-butyl ester), a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), stands as a critical precursor in the development of next-generation radiopharmaceuticals.[1][2] Its unique chemical structure, featuring three tert-butyl ester protecting groups, allows for a controlled and specific conjugation to biomolecules, such as peptides and antibodies.[2][3] This strategic design is pivotal for creating high-purity radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for targeted radionuclide therapy.[2][3]

The core of its function lies in the DOTA macrocycle's exceptional ability to form highly stable and kinetically inert complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and others.[2][4][5] This stability is crucial to prevent the premature release of the radionuclide in vivo, thereby minimizing off-target toxicity and enhancing the diagnostic or therapeutic efficacy.[2]

Chemical Properties and Structure

DOTA-tri(t-butyl ester), or 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid, possesses a molecular formula of C₂₈H₅₂N₄O₈ and a molecular weight of 572.7 g/mol .[2][6] The key feature of this molecule is the presence of three acid-labile tert-butyl ester groups protecting the carboxylic acid functionalities, while leaving one carboxylic acid group free for conjugation.[2] This allows for the covalent attachment of the DOTA chelator to a targeting biomolecule through standard peptide coupling chemistries.[4][7] Following conjugation, the tert-butyl groups can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the four carboxylic acid arms of the DOTA cage, ready for radiometal chelation.[2]

Experimental Protocols

The development of DOTA-based radiopharmaceuticals involves two primary stages: the conjugation of DOTA-tri(t-butyl ester) to a targeting vector and the subsequent radiolabeling with a suitable radionuclide.

1. Conjugation of DOTA-tri(t-butyl ester) to a Peptide

This protocol outlines the solution-phase conjugation of an activated form of DOTA-tri(t-butyl ester) (e.g., NHS-ester) to a peptide containing a free amine group.[4][7][8]

-

Materials:

-

Peptide of interest with a free amine group

-

DOTA-tri(t-butyl ester)-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer for product characterization

-

-

Procedure:

-

Dissolve the peptide in anhydrous DMF or DMSO.

-

Add 2-3 equivalents of DIPEA to the peptide solution to adjust the pH to approximately 8-9.[8]

-

In a separate vial, dissolve 1.5-2 equivalents of DOTA-tri(t-butyl ester)-NHS ester in a minimal amount of anhydrous DMF or DMSO.[8]

-

Add the DOTA-ester solution to the peptide solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[8]

-

Monitor the reaction progress using analytical HPLC.

-

Upon completion, purify the DOTA-peptide conjugate using preparative HPLC.[8]

-

Confirm the identity of the product by mass spectrometry.

-

Lyophilize the purified conjugate and store at -20°C or below.[8]

-

Prior to radiolabeling, cleave the tert-butyl protecting groups using trifluoroacetic acid (TFA).

-

2. Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol describes the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga.

-

Materials:

-

DOTA-conjugated peptide

-

⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (e.g., 1M or 2.5M)

-

Sterile reaction vial

-

Heating block

-

C18 Sep-Pak cartridge for purification (optional)

-

Ethanol

-

Sterile water

-

Radio-HPLC or radio-TLC for quality control

-

-

Procedure:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator.[1]

-

In a sterile reaction vial, add approximately 5-20 nmol of the DOTA-conjugated peptide.[8]

-

Add sodium acetate buffer to the reaction vial to adjust the pH to a range of 3.5-5.0.[1][8][9]

-

Gently mix the solution and incubate at 90-95°C for 5-20 minutes.[1][8]

-

After incubation, allow the vial to cool to room temperature.

-

(Optional but recommended) Purify the radiolabeled peptide using a C18 SPE cartridge. Condition the cartridge with ethanol followed by sterile water. Load the reaction mixture, wash with sterile water to remove unreacted ⁶⁸Ga, and elute the product with an ethanol/water mixture.[8]

-

Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity.

-

3. Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol outlines a typical procedure for labeling a DOTA-conjugated peptide with ¹⁷⁷Lu.

-

Materials:

-

DOTA-conjugated peptide

-

[¹⁷⁷Lu]LuCl₃ solution

-

Sodium ascorbate or ammonium acetate buffer

-

Sterile reaction vial

-

Heating block

-

DTPA solution (optional, for quenching)

-

Radio-HPLC or radio-TLC for quality control

-

-

Procedure:

-

In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 11-17 µg/GBq) with a suitable buffer (e.g., sodium ascorbate) to achieve a pH of 4.6-4.9.[10][11]

-

Add the [¹⁷⁷Lu]LuCl₃ solution to the vial.

-

Incubate the reaction mixture at 90-95°C for 20-30 minutes.[10][11]

-

After incubation, cool the reaction vial.

-

(Optional) Add a DTPA solution to complex any unreacted ¹⁷⁷Lu.

-

Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity.

-

Quantitative Data Summary

The efficiency and success of radiolabeling are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions for ⁶⁸Ga-Labeling of DOTA-Peptides

| Parameter | Value | Reference |

| Peptide Amount | 5 - 25 µg | [1][8][12] |

| pH | 3.5 - 5.0 | [1][8][9] |

| Temperature | 90 - 100 °C | [1][9][13] |

| Incubation Time | 4 - 20 minutes | [1][8][12] |

| Radiochemical Purity | >90 - 98% | [1][9][12] |

| Specific Activity | >250 Ci/mmol | [1] |

Table 2: Reaction Conditions for ¹⁷⁷Lu-Labeling of DOTA-Peptides

| Parameter | Value | Reference |

| Peptide Amount | 10 - 17 µg/GBq | [10][11] |

| pH | 4.6 - 4.9 | [11] |

| Temperature | 90 - 95 °C | [10][11] |

| Incubation Time | 20 - 30 minutes | [10][11] |

| Radiochemical Purity | >95 - 99% | [10][14] |

| Radiochemical Yield | 82.0 - 98.3% | [11] |

Table 3: Stability of ⁶⁸Ga-DOTA-Radiopharmaceuticals

| Compound | Stability Condition | Duration | Radiochemical Purity | Reference |

| ⁶⁸Ga-DOTA-TBIA101 | In vitro (whole blood, plasma, serum) | 180 minutes | ≥97.2% | [9] |

| ⁶⁸Ga-FAP-2286 | Post-synthesis | 4 hours | >94% | [12] |

Signaling Pathways and Experimental Workflows

The ultimate function of a DOTA-based radiopharmaceutical is determined by the targeting biomolecule to which it is conjugated. For instance, a radiolabeled peptide targeting a specific cell surface receptor will initiate a signaling cascade upon binding.

Signaling Pathway Example: Somatostatin Receptor Targeting

Many DOTA-peptides, such as DOTA-TATE and DOTA-TOC, target somatostatin receptors (SSTRs), which are often overexpressed in neuroendocrine tumors.[15] The binding of the radiopharmaceutical to the SSTR can lead to receptor-mediated internalization, concentrating the radioactivity within the tumor cell for imaging or therapy.

Caption: Receptor-mediated internalization of a DOTA-based radiopharmaceutical.

Experimental Workflow for Radiopharmaceutical Development

The development and evaluation of a new DOTA-based radiopharmaceutical follows a structured workflow from initial synthesis to preclinical assessment.

Caption: Workflow for DOTA-based radiopharmaceutical development.

Logical Relationship of Components

The successful application of a DOTA-based radiopharmaceutical relies on the interplay of its core components.

Caption: Interrelationship of radiopharmaceutical components.

References

- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Chelators for the next generation of Theranostic Soft Radiometals - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 6. macrocyclics.com [macrocyclics.com]

- 7. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]